Methyl 2-Isopropylbenzoate
Overview
Description
Methyl 2-Isopropylbenzoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is also known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Methyl 2-Isopropylbenzoate is a chemical compound with the formula C11H14O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. Its skin permeation is low, with a Log Kp of -5.7 cm/s . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action environment of a compound refers to how various environmental factors can influence its action, efficacy, and stability. For this compound, it is recommended to be stored at room temperature and under argon . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Isopropylbenzoate can be synthesized through the esterification of 2-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of an acid or base to yield 2-isopropylbenzoic acid and methanol.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Isopropylbenzoic acid and methanol.
Reduction: 2-Isopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Isopropylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Comparison with Similar Compounds
Methyl Benzoate: Similar ester structure but lacks the isopropyl group.
Ethyl 2-Isopropylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-Isopropylbenzoate: Isomer with the isopropyl group at a different position on the benzene ring.
Uniqueness: Methyl 2-Isopropylbenzoate is unique due to the specific positioning of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and in the fragrance industry.
Properties
IUPAC Name |
methyl 2-propan-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYTYPBELXGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288302 | |
Record name | methyl 2-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-98-9 | |
Record name | 6623-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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